tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is an organic compound often used in various scientific and industrial applications. It belongs to the family of diazabicyclo compounds, characterized by its nitrogen-containing bicyclic structure, which lends unique reactivity and functionality to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves several key steps:
Formation of the Bicyclic Skeleton: : Starting from simpler amines and carboxylates, a series of cyclization reactions under controlled conditions (like temperature and pH adjustments) are employed.
tert-Butyl Protection: : This is achieved by reacting tert-butyl derivatives with the intermediate products to introduce the tert-butyl group.
Hydrochloride Formation:
Industrial Production Methods
Industrial-scale production generally mirrors laboratory synthesis but emphasizes optimization for efficiency and yield. Key components include:
Automation of Cyclization Steps: : Using reactors that maintain precise conditions.
tert-Butylation in Large Vessels: : To accommodate the scale of production.
Purification and Crystallization: : Ensuring high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: undergoes several reaction types:
Oxidation: : Typically mild, involving reagents like hydrogen peroxide.
Reduction: : Often using reagents like sodium borohydride.
Substitution: : With halogenating agents, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenation with phosphorus pentachloride.
Major Products
Oxidation Products: : Formed via removal or addition of oxygen-containing functional groups.
Reduction Products: : Often simpler amines or alcohols.
Substitution Products: : Various halogenated derivatives.
Scientific Research Applications
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is widely used in:
Chemistry: : As a ligand in organometallic reactions.
Biology: : Studied for potential enzyme inhibition properties.
Medicine: : Investigated as a precursor in synthesizing pharmaceuticals.
Industry: : Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Often targets enzymes or receptors due to its bicyclic structure.
Pathways Involved: : Alters pathways by binding to active sites, modifying the activity of proteins or enzymes involved in biochemical pathways.
Comparison with Similar Compounds
Comparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride with similar diazabicyclo compounds:
Uniqueness: : Its tert-butyl and hydrochloride groups offer unique stability and reactivity.
Similar Compounds: : Other diazabicycloheptane derivatives like 1,4-diazabicyclo[2.2.2]octane exhibit different reactivity and stability profiles.
This compound stands out due to its versatile reactivity, making it a valuable tool in various scientific and industrial fields
Properties
Molecular Formula |
C10H19ClN2O2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI Key |
KMKIRPQCTFXVAD-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2.Cl |
Origin of Product |
United States |
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